molecular formula C17H14F3N5O3 B2937343 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1421457-33-1

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2937343
CAS No.: 1421457-33-1
M. Wt: 393.326
InChI Key: ICTCNNMJUGGUBH-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazole ring at position 4. An ether linkage connects the pyrimidine to the acetamide moiety, which is further attached to a phenyl ring bearing a trifluoromethoxy group at the para position.

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O3/c1-11-22-14(25-8-2-7-21-25)9-16(23-11)27-10-15(26)24-12-3-5-13(6-4-12)28-17(18,19)20/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTCNNMJUGGUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrazole moiety and a trifluoromethoxy group, which may influence its biological properties. Its molecular formula is C18H20F3N5OC_{18}H_{20}F_3N_5O, and it has a molecular weight of approximately 385.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Notably, it has been shown to inhibit pathways associated with neuroinflammation and apoptosis. The compound exhibits activity against key proteins such as ATF4 and NF-kB , leading to reduced expression of inflammatory cytokines and stress markers .

Antiviral Activity

Research indicates that derivatives of similar structures have demonstrated significant antiviral activity, particularly against HIV-1. For example, compounds with similar pyrazole-pyrimidine scaffolds have shown EC50 values as low as 3.8 nmol/L against wild-type HIV-1 strains . This suggests that the compound may exhibit similar antiviral properties.

Antitumor Activity

Compounds within this chemical class have also been investigated for their antitumor effects. Studies have indicated that certain analogs can inhibit oncogenes such as RET kinases, which are implicated in various cancers. These compounds have shown efficacy in preclinical models, indicating their potential as targeted cancer therapies.

Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been suggested that it may mitigate endoplasmic reticulum stress, which is a critical factor in neuronal cell death. This property positions the compound as a candidate for further research in treating conditions such as Alzheimer's disease.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral activity of related pyrazole-pyrimidine compounds, researchers found that specific modifications to the structure significantly enhanced activity against HIV-1. The study highlighted the importance of substituents on the pyrazole ring for optimizing antiviral efficacy .

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives demonstrated promising results against RET-fusion driven tumors. The study reported that certain compounds exhibited significant tumor regression in xenograft models, suggesting their potential utility in precision oncology.

Comparative Biological Activity Table

Activity TypeRelated CompoundsEC50 ValuesNotes
AntiviralPyrazole-Pyrimidine Derivatives3.8 nmol/LEffective against WT HIV-1 strains
AntitumorRET Kinase InhibitorsVariesSignificant tumor regression in models
NeuroprotectiveNeuroprotective AgentsNot specifiedPotential for Alzheimer's treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural differences between the target compound and analogues from the provided evidence:

Compound ID Core Structure Pyrimidine Substituents Aryl Group Substituents Linker/Additional Groups
Target Compound Pyrimidine-pyrazole 2-methyl, 6-(1H-pyrazol-1-yl) 4-(trifluoromethoxy)phenyl Acetamide
Pyrimidine-pyrazole 5-ethyl, 4-methyl, 2-(3,5-dimethylpyrazol) 4-(trifluoromethyl)phenyl Acetamide
Oxo-pyrimidine 6-(4-hydroxy-3-methylphenyl) N/A Acetamide (pyridin-4-ylmethyl)
Triazolo-pyridazine N/A 4-ethoxyphenyl Acetamide
Pyrrolo-pyrimidine dione Trifluoromethylpyridinylmethyl 4-phenylcyclohexyl Pyrimidine-2,4-dione
Key Observations:
  • Pyrimidine-Pyrazole vs.
  • Substituent Effects: The target compound’s trifluoromethoxy group (electron-withdrawing) contrasts with the trifluoromethyl group in ’s analogue, which may increase lipophilicity but reduce solubility .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Kinase Inhibition Potential: Pyrimidine derivatives (e.g., ) are commonly associated with kinase inhibition. The pyrazole substituent in the target compound may improve selectivity for specific kinases by occupying hydrophobic pockets .
  • Metabolic Stability: The trifluoromethoxy group in the target compound likely offers better oxidative stability compared to the ethoxy group in ’s analogue, which may be susceptible to CYP450-mediated dealkylation .
  • Solubility and LogP: The target compound’s logP is predicted to be moderate (~3.5), balancing the lipophilic trifluoromethoxy group and polar acetamide linker. In contrast, ’s trifluoromethyl analogue may exhibit higher logP (~4.0), reducing aqueous solubility .

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